Tozasertib - 639089-54-6

Tozasertib

Catalog Number: EVT-287721
CAS Number: 639089-54-6
Molecular Formula: C23H28N8OS
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tozasertib, also known as VX-680 or MK-0457, is a synthetic, small-molecule inhibitor of Aurora kinases (AKs) [, ]. It belongs to a class of compounds known as kinase inhibitors, specifically Aurora kinase inhibitors []. Tozasertib plays a significant role in scientific research as a tool to study cell cycle regulation, particularly mitosis, and to investigate the potential of Aurora kinases as therapeutic targets in various diseases, particularly cancer [, , , , ].

Molecular Structure Analysis

One study identified a Tozasertib metabolite resulting from N-oxidation, likely catalyzed by Flavin-containing monooxygenases (FMOs) []. Another study found that a Baeyer-Villiger monooxygenase (BVMO) from Acinetobacter radioresistens could oxidize Tozasertib []. These findings suggest that Tozasertib can undergo metabolic transformations involving oxidation reactions.

Mechanism of Action

a. Cancer Research:

  • Investigating Aurora Kinases as Therapeutic Targets: Tozasertib serves as a valuable tool to study the role of Aurora kinases in cancer development and progression. Studies have investigated its effects on various cancer types, including glioma [], Ewing's sarcoma [, ], pancreatic cancer [, , ], neuroblastoma [, ], Waldenström macroglobulinemia [, , ], head and neck squamous cell carcinoma [], and small bowel adenocarcinomas [].
  • Evaluating Drug Resistance Mechanisms: Research has employed Tozasertib to understand mechanisms of resistance to Aurora kinase inhibitors. This includes identifying potential biomarkers of resistance and exploring combination therapies to overcome drug resistance [, , , ].
  • Elucidating Synergistic Drug Combinations: Studies have investigated the effects of combining Tozasertib with other anti-cancer agents, such as chemotherapeutic drugs or other targeted therapies, to enhance anti-tumor activity [, , , ].

b. Neurological Disorders:

  • Neuroprotection in Optic Neuropathy: Research suggests that Tozasertib may offer neuroprotective effects in models of optic neuropathy and glaucoma by inhibiting dual leucine zipper kinase (DLK) []. This finding has potential implications for developing novel therapies for neurodegenerative diseases.
  • Attenuating Neuropathic Pain: Tozasertib has been shown to attenuate neuropathic pain in animal models by interfering with Aurora kinase and kinesin family member 11 (KIF11)-mediated nociception [].
Applications
  • Studying Mast Cell Activation: Tozasertib has been explored for its potential to suppress mast cell activation, which is involved in allergic reactions [].
  • Investigating the Role of Flavin-containing Monooxygenases: The metabolism of Tozasertib has provided insights into the role of FMO enzymes in drug metabolism [].

Properties

CAS Number

639089-54-6

Product Name

Tozasertib

IUPAC Name

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

Molecular Formula

C23H28N8OS

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29)

InChI Key

GCIKSSRWRFVXBI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

cyclopropane carboxylic acid(4-(4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl)phenyl)amide
MK-0457
Tozasertib
VE 465
VE-465
VX-680
VX680

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.